molecular formula C22H22F2N6O2 B12427892 Onradivir CAS No. 2200336-20-3

Onradivir

Cat. No.: B12427892
CAS No.: 2200336-20-3
M. Wt: 440.4 g/mol
InChI Key: JCHDJLSIYWBAHI-ZWHBIUKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Onradivir involves multiple steps, starting with the preparation of key intermediates. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Onradivir undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at the pyrazole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain antiviral activity .

Scientific Research Applications

Onradivir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of RNA polymerase.

    Biology: Investigated for its effects on viral replication and host cell interactions.

    Medicine: Primarily used in the treatment of influenza A virus infections. .

Comparison with Similar Compounds

This compound’s unique mechanism and efficacy make it a promising candidate for the treatment of influenza A virus infections, offering an alternative to existing antiviral therapies.

Properties

CAS No.

2200336-20-3

Molecular Formula

C22H22F2N6O2

Molecular Weight

440.4 g/mol

IUPAC Name

(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1

InChI Key

JCHDJLSIYWBAHI-ZWHBIUKWSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O

Origin of Product

United States

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